![molecular formula C19H15F3O3S B11660814 1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound characterized by the presence of furyl, furylmethylthio, and trifluoromethylphenyl groups
Méthodes De Préparation
The synthesis of 1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Furyl Group: The furyl group can be introduced through the reaction of furfural with appropriate reagents.
Introduction of the Furylmethylthio Group: This step involves the reaction of furylmethylthiol with suitable electrophiles.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via trifluoromethylation reactions, often using trifluoromethyl phenyl sulfone as a precursor
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furyl and furylmethylthio groups
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which undergo single electron transfer reactions, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one can be compared with similar compounds such as:
2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound also contains trifluoromethyl and furyl groups but differs in its overall structure and reactivity.
Trifluoromethyl phenyl sulfone: Used as a precursor in trifluoromethylation reactions, it shares some structural similarities but has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H15F3O3S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C19H15F3O3S/c20-19(21,22)14-7-5-13(6-8-14)18(26-12-15-3-1-9-24-15)11-16(23)17-4-2-10-25-17/h1-10,18H,11-12H2 |
Clé InChI |
LFNOMXVCDUDFDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CSC(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


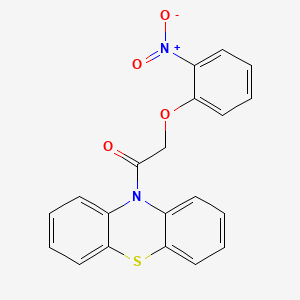
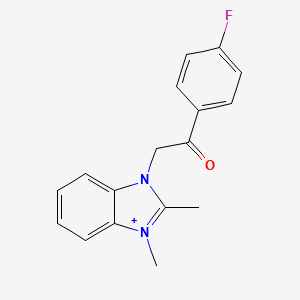
![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)
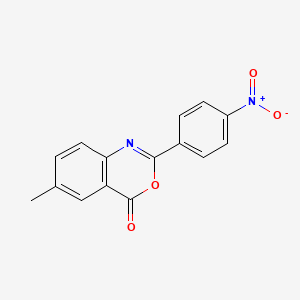
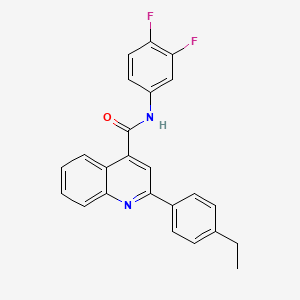
![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)
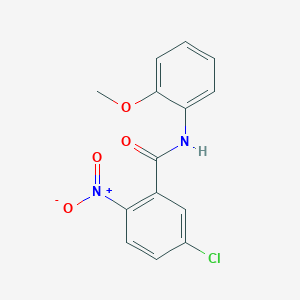
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11660774.png)
![N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide](/img/structure/B11660781.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660815.png)
